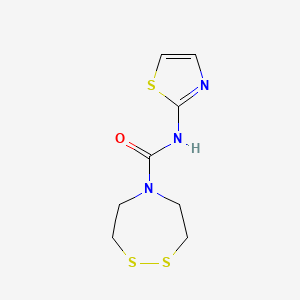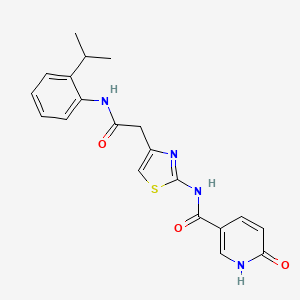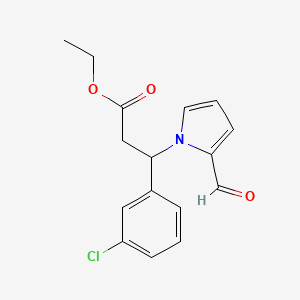
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide, also known as TTA-A2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTA-A2 is a member of the thiazolidinedione class of drugs and has been shown to have potent anti-inflammatory and anti-cancer properties.
作用機序
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide exerts its anti-cancer effects by inhibiting the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a transcription factor that is involved in the regulation of cell growth and differentiation. N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide also inhibits the activity of NF-κB (nuclear factor kappa B), a protein that is involved in the regulation of inflammation and immune response. By inhibiting these proteins, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has also been shown to reduce lipid accumulation in the liver, making it a potential therapeutic agent for non-alcoholic fatty liver disease.
実験室実験の利点と制限
One advantage of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide is its potency in inducing apoptosis in cancer cells, making it a valuable tool in cancer research. However, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has limited solubility in water, which can make it difficult to administer in animal studies. Additionally, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
Future research on N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide could focus on its potential therapeutic applications in diseases such as diabetes, non-alcoholic fatty liver disease, and inflammatory bowel disease. Additionally, further studies could investigate the safety and efficacy of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide in clinical trials. Finally, the development of more soluble analogs of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide could improve its potential as a therapeutic agent.
合成法
The synthesis of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide involves the reaction of 2-aminothiazole with 1,2,5-thiadiazepane-5-carboxylic acid, followed by the addition of thionyl chloride to form the desired compound. The purity of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide can be increased through recrystallization and column chromatography techniques.
科学的研究の応用
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS3/c12-8(10-7-9-1-4-13-7)11-2-5-14-15-6-3-11/h1,4H,2-3,5-6H2,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKRAHLFOPLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Furan-2-ylmethyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2467125.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)
![2-[[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2467130.png)
![N-(4-acetylphenyl)-2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2467131.png)
![ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2467134.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2467135.png)




![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)
